

(3S,4R)-GNE-6893: A Selective HPK1 Inhibitor for Cancer Immunotherapy

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Compound of Interest

Compound Name: (3S,4R)-GNE-6893

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **(3S,4R)-GNE-6893**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling, making it a compelling target for cancer immunotherapy.[1][2][3] By inhibiting HPK1, GNE-6893 has been shown to enhance T-cell activation and cytokine production, suggesting its potential to boost anti-tumor immune responses.[2][3][4] This document details the biochemical and cellular activity of GNE-6893, its selectivity profile, pharmacokinetic properties, and the experimental protocols used for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for **(3S,4R)-GNE-6893**, facilitating a clear comparison of its potency, efficacy, and biopharmaceutical properties.

Table 1: Biochemical and Cellular Activity of GNE-6893



Parameter	Value	Description
HPK1 Ki	<0.019 nM	Biochemical potency, indicating the inhibitor's binding affinity to the HPK1 enzyme.[5]
pSLP76 IC50 (Jurkat cells)	44 nM	Cellular potency, measuring the concentration required to inhibit the phosphorylation of SLP76 (a direct substrate of HPK1) by 50% in a T-cell line. [5]
IL-2 Secretion EC50 (Primary Human T-cells)	6.4 nM	Cellular efficacy, representing the concentration needed to achieve 50% of the maximal increase in IL-2 secretion from stimulated primary human T- cells.[5]
IL-2 Augmentation (Primary Human T-cells)	~5-fold	The fold-increase in IL-2 production in the presence of the inhibitor compared to untreated cells.[2]

Table 2: Kinase Selectivity Profile of GNE-6893



Parameter	Value	Description	
Kinases Inhibited >50% at 100 nM	8 out of 356	High selectivity, with only a small fraction of kinases in a broad panel being significantly inhibited at a concentration >2000-fold above the HPK1 IC50.[2]	
Selectivity over Lck	>200-fold	A crucial selectivity measure, as Lck is an upstream kinase in the TCR signaling pathway and its inhibition would be counterproductive.[2]	

Table 3: In Vitro Safety and ADME Profile of GNE-6893

Parameter	Value	Description	
hERG IC50	28 μΜ	A measure of potential cardiac toxicity; a higher value indicates a lower risk.[2]	
Hepatocyte Stability	Favorable	Indicates good metabolic stability in human, rat, and mouse liver cells.[2]	
MDCK Permeability	Favorable	Suggests good potential for oral absorption.[2]	

Table 4: Pharmacokinetic Properties of GNE-6893 in Preclinical Species



Species	Oral Bioavailability (%)	Intravenous Clearance (mL/min/kg)	Volume of Distribution (Vss, L/kg)
Mouse	37%	34	1.8
Rat	30%	39	2.2
Dog	46%	14	2.2
Cynomolgus Monkey	53%	14	1.9
Human (predicted)	43%	5.9-6.9	2.1

Data from Chan, B.

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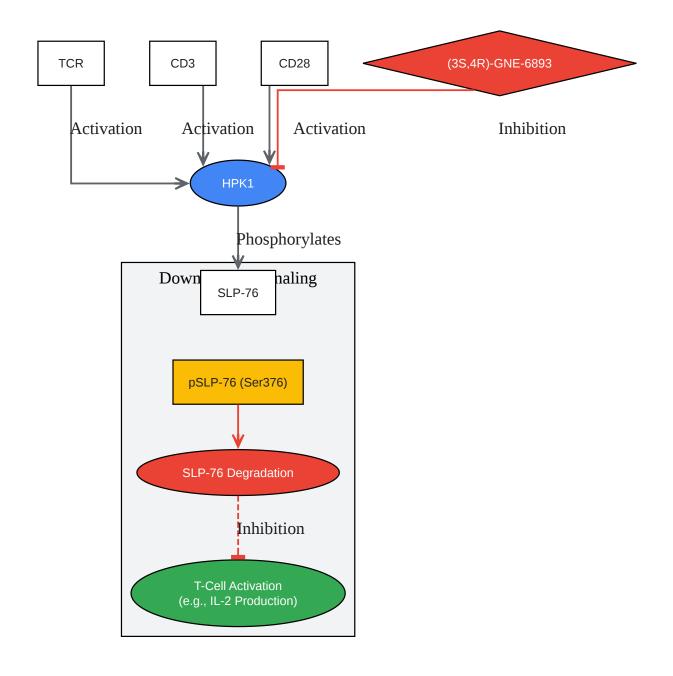
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Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the HPK1 signaling pathway and the experimental workflow for the evaluation of GNE-6893.





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Caption: HPK1 signaling pathway and the inhibitory action of GNE-6893.





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